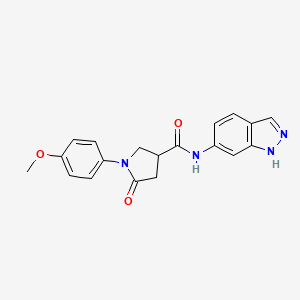![molecular formula C17H10Cl3NO2 B2416535 2-Chloro-3-[(3,4-dichlorobenzyl)amino]naphthoquinone CAS No. 866157-71-3](/img/structure/B2416535.png)
2-Chloro-3-[(3,4-dichlorobenzyl)amino]naphthoquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-[(3,4-dichlorobenzyl)amino]naphthoquinone is a chemical compound that belongs to the class of naphthoquinones. It has gained significant attention in scientific research due to its potential biological activity and various applications in different fields.
Méthodes De Préparation
The synthesis of 2-Chloro-3-[(3,4-dichlorobenzyl)amino]naphthoquinone involves several steps. One common method includes the reaction of 2-chloronaphthoquinone with 3,4-dichlorobenzylamine under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The mixture is heated to a specific temperature to ensure the reaction proceeds efficiently .
Analyse Des Réactions Chimiques
2-Chloro-3-[(3,4-dichlorobenzyl)amino]naphthoquinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological properties.
Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
2-Chloro-3-[(3,4-dichlorobenzyl)amino]naphthoquinone has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other naphthoquinone derivatives.
Biology: The compound has shown potential as an antibacterial and antifungal agent, making it a subject of interest in microbiological studies.
Medicine: Due to its biological activity, it is being investigated for potential therapeutic applications, including anticancer properties.
Industry: The compound’s unique chemical properties make it useful in various industrial processes, such as the production of dyes and pigments.
Mécanisme D'action
The mechanism of action of 2-Chloro-3-[(3,4-dichlorobenzyl)amino]naphthoquinone involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often related to its redox properties, allowing it to act as an oxidizing or dehydrogenation agent. This activity can lead to the generation of reactive oxygen species, which can damage cellular components and inhibit the growth of microorganisms .
Comparaison Avec Des Composés Similaires
2-Chloro-3-[(3,4-dichlorobenzyl)amino]naphthoquinone is unique due to its specific chemical structure and biological activity. Similar compounds include other naphthoquinone derivatives, such as:
2-Bromo-5-hydroxy-1,4-naphthoquinone: Known for its antibacterial activity against Staphylococcus aureus.
2-Chloro-5,8-dihydroxy-1,4-naphthoquinone: Exhibits strong antifungal activity against Candida species.
These compounds share similar structural features but differ in their specific substituents, leading to variations in their biological activities and applications.
Propriétés
IUPAC Name |
2-chloro-3-[(3,4-dichlorophenyl)methylamino]naphthalene-1,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl3NO2/c18-12-6-5-9(7-13(12)19)8-21-15-14(20)16(22)10-3-1-2-4-11(10)17(15)23/h1-7,21H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBMSMCDVWWDMEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NCC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-chloro-N-(2-{2-[(6-chloropyridin-2-yl)formamido]ethoxy}ethyl)-N-(propan-2-yl)pyridine-2-carboxamide](/img/structure/B2416452.png)

![1-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-ethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2416454.png)




![N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2416465.png)
![2-(2-Chloroacetamido)-N-(4-chlorophenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2416469.png)

![3-[3-[benzyl(methyl)amino]propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/new.no-structure.jpg)

![(Z)-3-(methylsulfonyl)-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2416474.png)
![1-[3-(2-Hydroxy-3-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]propan-1-one](/img/structure/B2416475.png)
